7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an amine at position 3 (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and antimicrobial agents .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-5-2-3-9-7-6(8)4-10-11(5)7/h4-5,9H,2-3,8H2,1H3 |
InChI Key |
PQHSOXKNTMJLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C=NN12)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Pyrazolopyrimidine Core Formation
The core pyrazolo[1,5-a]pyrimidine structure is commonly constructed via cyclocondensation reactions involving aminopyrazoles and β-ketoesters or β-ketonitriles. For example, aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to yield pyrazolopyrimidones, which are then further transformed into the desired pyrazolopyrimidine derivatives.
Typical reaction conditions include refluxing in ethanol or acetic acid, sometimes assisted by microwave irradiation to enhance yields and reduce reaction times.
Functional Group Introduction at Position 3 and 7
The methyl group at position 7 is introduced either by starting with methyl-substituted precursors or by methylation reactions post-cyclization.
The amine group at position 3 is often introduced via reductive amination or nucleophilic substitution on halogenated intermediates. For instance, 5-chloro-pyrazolo[1,5-a]pyrimidines undergo nucleophilic substitution with amines under basic conditions to yield 3-amine derivatives with good yields.
Representative Preparation Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of aminopyrazole | Hydrazine treatment of β-ketonitriles | 70-85 | Precursor for cyclocondensation |
| 2 | Cyclocondensation | Reaction with ethyl (E)-ethoxy-2-methylacrylate, NaOEt | 75-90 | Forms pyrazolopyrimidone intermediate |
| 3 | Deprotection/Chlorination | Boc deprotection, chlorination with POCl3 or triflation | 60-80 | Prepares for nucleophilic substitution |
| 4 | Nucleophilic substitution | Reaction with ammonia or amines under basic conditions | 65-85 | Introduces 3-amine group |
| 5 | Methylation (if needed) | Methyl iodide or methylating agents | 80-95 | Final modification to introduce 7-methyl |
Detailed Research Findings and Variations
Reductive Amination and Substitution Methods
Sodium triacetoxyborohydride is frequently used for reductive amination steps to introduce amine substituents with high selectivity and yield (63-84%) under mild conditions.
Halogenated pyrazolo[1,5-a]pyrimidine intermediates (e.g., 5-chloro derivatives) serve as versatile substrates for nucleophilic aromatic substitution reactions with amines, enabling regioselective introduction of the amine at position 3.
Use of Microwave Irradiation
Microwave-assisted synthesis has been reported to significantly improve yields (up to 96%) and reduce reaction times for the formation of pyrazolo[1,5-a]pyrimidine derivatives, including methyl-substituted analogs.
However, sensitive substituents such as coumarin moieties may decompose under microwave conditions, necessitating conventional reflux methods for such derivatives.
Industrial Scale-Up Considerations
Although detailed industrial production methods for this specific compound are scarce, general practices include scaling laboratory procedures with optimization of reaction parameters such as solvent choice, temperature control, and purification techniques (e.g., recrystallization after acidification).
Sodium ethoxide is commonly used as a base in large-scale syntheses, providing a balance between reactivity and operational safety.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation + NaOEt | Aminopyrazole + ethyl acrylate | Reflux in ethanol or acetic acid | 75-90 | High regioselectivity, straightforward | Multi-step, requires protection steps |
| Reductive Amination | Halogenated intermediate + amine + NaBH(OAc)3 | Room temperature, mild acid | 63-84 | Mild conditions, good selectivity | Sensitive to moisture, reagent cost |
| Nucleophilic Substitution | 5-Chloro-pyrazolopyrimidine + amine | Basic conditions, moderate heat | 65-85 | Versatile, scalable | Requires halogenated intermediates |
| Microwave-Assisted Synthesis | Pyrazole + pyrimidine precursors | Microwave irradiation, 180 °C | 88-96 | Fast, high yield | Not suitable for sensitive groups |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
- Compound 1 : Melting point = 158–160°C, with phenyl and allyl groups enhancing hydrophobicity .
- Compound 35a (N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine): Melting point >250°C due to aromatic stacking .
- 7-(Difluoromethyl) analog : Molecular weight = 188.18; the difluoromethyl group increases electronegativity and metabolic stability .
The methyl group in the target compound likely reduces polarity compared to halogenated analogs, improving membrane permeability.
Table 2: Physicochemical Properties of Analogs
Pharmacological Activities
- Anti-Wolbachia Agents : Compounds 1 and 3 () show potent activity against Wolbachia, a bacterial endosymbiont in filarial parasites. The 4-fluorophenyl group in Compound 3 enhances target binding .
- Kinase Inhibition : Pyridinylmethyl-substituted analogs (e.g., ) exhibit kinase inhibitory effects due to their purine-mimetic structure .
- Cytotoxicity : N-Phenyl derivatives () demonstrate antitumor activity, with IC₅₀ values influenced by substituent electronegativity .
The target compound’s 3-amine group may facilitate hydrogen bonding with biological targets, while the 7-methyl group could optimize pharmacokinetics by balancing lipophilicity and solubility.
Biological Activity
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound that has garnered attention due to its potential biological activities. As a member of the pyrazolo[1,5-a]pyrimidine family, it exhibits various pharmacological properties that may be beneficial in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazolo ring fused with a pyrimidine moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity. For instance, a study identified a related compound as a potential lead against Mycobacterium tuberculosis (Mtb), demonstrating significant efficacy in vitro. The mechanism of action was not linked to traditional pathways such as cell-wall biosynthesis but rather involved unique metabolic pathways within the pathogen .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at the 7-position have been shown to enhance biological properties against respiratory syncytial virus (RSV), suggesting that these compounds may serve as effective anti-inflammatory agents in viral infections .
Inhibition of PI3Kδ Pathway
Recent studies have focused on the role of pyrazolo[1,5-a]pyrimidines in inhibiting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. A series of synthesized compounds demonstrated potent inhibition with IC50 values as low as 18 nM. This selectivity and potency highlight their potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .
Study on Antitubercular Activity
In a focused library screening for antitubercular activity, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were evaluated. The study found that specific structural modifications significantly enhanced their effectiveness against Mtb within macrophages. Notably, the best-performing compounds exhibited low cytotoxicity while maintaining high antimicrobial activity .
Development of Selective PI3Kδ Inhibitors
A detailed study synthesized over thirty new pyrazolo[1,5-a]pyrimidine derivatives aimed at selective inhibition of PI3Kδ. The research emphasized structure-activity relationships (SAR) that revealed critical features necessary for high selectivity and potency against PI3K isoforms. The findings suggest that these compounds could be promising candidates for further clinical development in treating related conditions .
Summary of Biological Activities
| Activity Type | Compound | IC50 Value | Notes |
|---|---|---|---|
| Antitubercular Activity | Pyrazolo derivative | Varies (low nM) | Effective against Mtb |
| Anti-inflammatory | RSV inhibitor | Varies | Modifications enhance activity |
| PI3Kδ Inhibition | CPL302415 | 18 nM | High selectivity among PI3K isoforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
